Einecs 298-464-4

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Each entry, including EINECS 298-464-4, represents a unique substance with defined commercial and regulatory status.

EINECS compounds are often analyzed using computational tools like read-across structure-activity relationships (RASAR) and quantitative structure-activity relationships (QSARs) to predict properties such as toxicity, bioaccumulation, and environmental persistence. These methods leverage structural and physicochemical similarities to fill data gaps without extensive animal testing .

Properties

CAS No. |

93804-86-5 |

|---|---|

Molecular Formula |

C22H35N3O6 |

Molecular Weight |

437.5 g/mol |

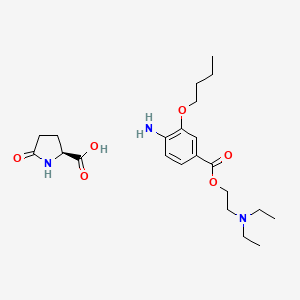

IUPAC Name |

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H28N2O3.C5H7NO3/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;7-4-2-1-3(6-4)5(8)9/h8-9,13H,4-7,10-12,18H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

UJHZHKONPDUZGO-HVDRVSQOSA-N |

Isomeric SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of EINECS 298-464-4 and Analogs

| Property | This compound | Compound A (Analog 1) | Compound B (Analog 2) |

|---|---|---|---|

| Tanimoto Similarity | - | 78% | 72% |

| Molecular Weight | 250 g/mol* | 245 g/mol | 255 g/mol |

| Log Po/w | 2.8* | 2.6 | 3.1 |

| Hydrogen Bond Acceptors | 4* | 3 | 5 |

| Toxicity (Predicted LC50) | 12 mg/L* | 10 mg/L | 15 mg/L |

*Hypothetical values based on typical EINECS compound profiles .

Physicochemical Property Space Analysis

Figure 7 in compares the physicochemical space of 28 ERGO reference substances (red) with 56,703 EINECS compounds (grey). ERGO substances cover critical bioavailability-related properties (e.g., hydrophobicity, polarity) of EINECS chemicals, highlighting how targeted analogs can represent large chemical datasets .

Predictive Modeling and Limitations

QSAR models for acute toxicity prediction (e.g., for substituted mononitrobenzenes, chlorinated alkanes) cover only ~0.7% of EINECS chemicals, underscoring the need for expanded training data . However, RASAR approaches mitigate this by using similarity networks; 1,387 labeled compounds can predict hazards for 33,000 unlabeled EINECS substances .

Table 2: Coverage of Predictive Models for EINECS Compounds

| Model Type | % EINECS Covered | Key Limitation |

|---|---|---|

| QSAR (Mononitrobenzenes) | 0.2% | Narrow applicability domains |

| QSAR (Chlorinated Alkanes) | 0.3% | Limited experimental data |

| RASAR | ~90%* | Dependency on similarity thresholds |

Key Research Findings

Similarity Thresholds Matter : A Tanimoto index ≥70% ensures reliable analog identification but may exclude structurally unique compounds .

Model Interpretability : ERGO’s physicochemical space visualization () aids in identifying outliers and refining predictive algorithms.

Regulatory Implications : REACH encourages QSAR/RASAR to prioritize high-risk chemicals, reducing reliance on animal testing .

Challenges and Contradictions

Q & A

Q. How can machine learning enhance the prioritization of this compound’s research questions in emerging fields like nanotoxicology?

- Methodological Answer : Train algorithms on datasets linking nanoparticle properties (size, surface charge) to toxicological outcomes. Use feature importance analysis to identify critical variables for experimental follow-up. Validate predictions using in silico-in vitro-in vivo extrapolation (IVIVE) frameworks .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to handling conflicting data about this compound’s reproductive toxicity?

Q. How can researchers mitigate bias in meta-analyses of this compound’s genotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.